

Application Notes and Protocols: Ethanesulfonic Anhydride in Peptide Synthesis

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Compound of Interest

Compound Name: *Ethanesulfonic anhydride*

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Introduction

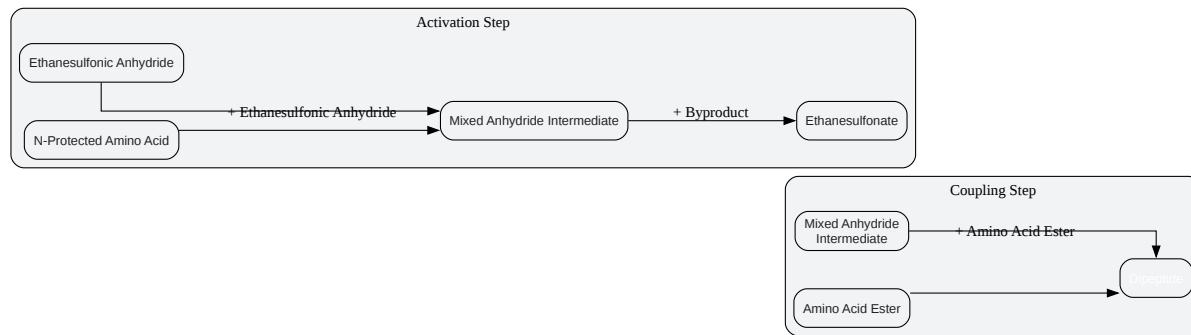
The formation of the amide bond is the cornerstone of peptide synthesis. While numerous coupling reagents have been developed and are widely used, the exploration of new activating agents continues to be an area of active research to address challenges such as steric hindrance, racemization, and side reactions. This document provides detailed application notes and protocols on the use of **ethanesulfonic anhydride** as a potential activating agent in peptide synthesis. The information is targeted towards researchers, scientists, and drug development professionals seeking to expand their repertoire of synthetic methodologies.

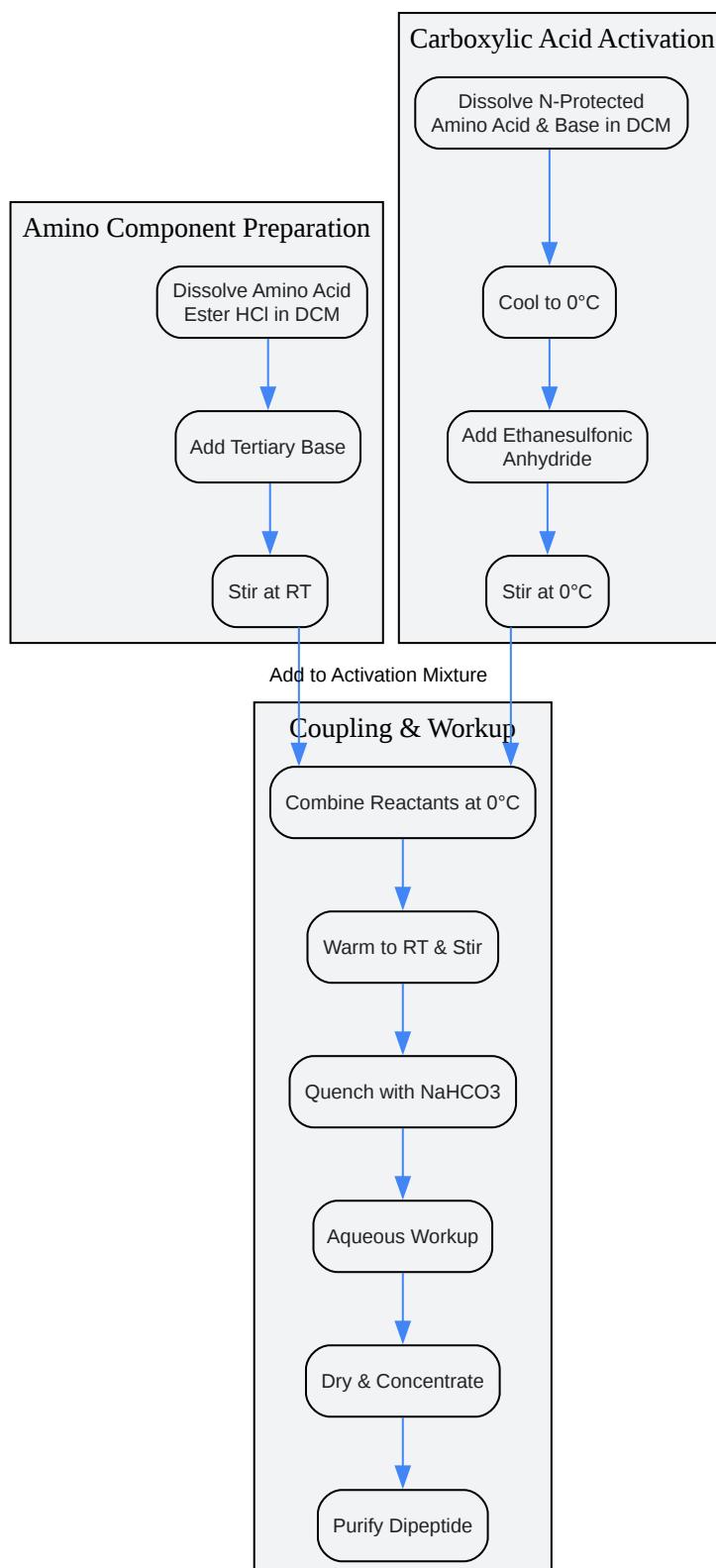
Ethanesulfonic anhydride, analogous to the more commonly cited methanesulfonyl chloride and trifluoromethanesulfonic anhydride, can serve as a potent activator of carboxylic acids for the formation of amide bonds.^{[1][2]} The mechanism is believed to proceed through the formation of a highly reactive mixed anhydride intermediate.^[1] This methodology may offer advantages in specific contexts, such as the coupling of sterically hindered amino acids or with weakly nucleophilic amines.^[1]

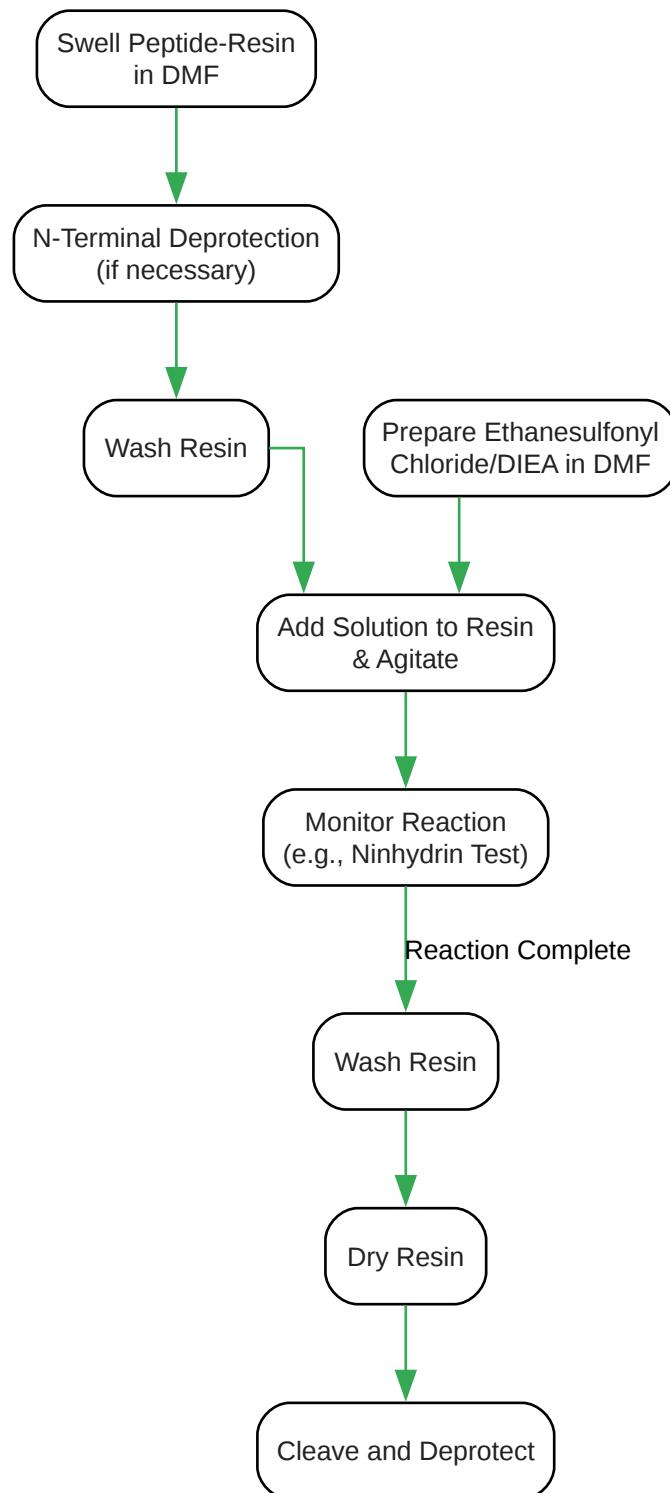
Mechanism of Activation and Coupling

The activation of a carboxylic acid (e.g., an N-protected amino acid) with **ethanesulfonic anhydride** is proposed to proceed via the formation of a mixed sulfonic-carboxylic anhydride. This intermediate is highly electrophilic at the carbonyl carbon, making it susceptible to

nucleophilic attack by the amino group of another amino acid or peptide. The ethanesulfonate anion is an excellent leaving group, facilitating the reaction.







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References

- 1. benchchem.com [benchchem.com]
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- To cite this document: BenchChem. [Application Notes and Protocols: Ethanesulfonic Anhydride in Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177037#ethanesulfonic-anhydride-in-peptide-synthesis>]

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